Crotyl alcohol

Description

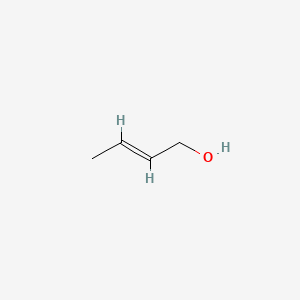

Structure

3D Structure

Properties

IUPAC Name |

(E)-but-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-2-3-4-5/h2-3,5H,4H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCASXYBKJHWFMY-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883409 | |

| Record name | 2-Buten-1-ol, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Acros Organics MSDS] | |

| Record name | Crotyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20490 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

504-61-0, 6117-91-5 | |

| Record name | trans-Crotyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crotyl alcohol, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006117915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Buten-1-ol, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Buten-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Buten-1-ol, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-buten-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | But-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROTYL ALCOHOL, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L585TY5908 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Crotyl Alcohol: Chemical Structure and Isomers

This compound, systematically known as 2-buten-1-ol, is an unsaturated alcohol that serves as a versatile building block in organic synthesis.[1] Its utility spans various industries, including the production of fragrances, flavorings, pharmaceuticals, and polymers.[1] The presence of both a hydroxyl group and a carbon-carbon double bond within a four-carbon chain allows for a diversity of chemical transformations and results in the existence of several isomers. This guide provides a detailed examination of the chemical structure of this compound and its isomers, supported by quantitative data and experimental protocols.

Chemical Structure and Isomerism

This compound has the molecular formula C₄H₈O and a molecular weight of approximately 72.11 g/mol .[1][2][3] The term "this compound" most commonly refers to 2-buten-1-ol, which exists as a pair of geometric isomers due to the restricted rotation around the C2-C3 double bond.[4] Additionally, it has a structural isomer, 3-buten-1-ol, where the double bond is located at a different position.

Geometric Isomers of 2-Buten-1-ol

The double bond in 2-buten-1-ol gives rise to cis-trans (or E/Z) isomerism.[4][5] Commercially available this compound is typically a mixture of these two isomers.[1][2]

-

(E)-But-2-en-1-ol (trans-crotyl alcohol): In the trans isomer, the higher priority groups (the methyl and hydroxymethyl groups) are on opposite sides of the double bond. This is the thermodynamically more stable and predominant form in commercial samples.[6]

-

(Z)-But-2-en-1-ol (cis-crotyl alcohol): In the cis isomer, the higher priority groups are on the same side of the double bond.

Structural Isomer: 3-Buten-1-ol

3-Buten-1-ol, also known as allylcarbinol, is a structural isomer of this compound.[7] In this molecule, the double bond is between C3 and C4, and the hydroxyl group is at the C1 position. Unlike 2-buten-1-ol, it does not exhibit geometric isomerism.

Data Presentation: Physicochemical Properties

The properties of this compound isomers vary, which is critical for their separation and application in synthesis. The following table summarizes key quantitative data for the isomers.

| Property | This compound (cis/trans mixture) | (E)-But-2-en-1-ol (trans) | (Z)-But-2-en-1-ol (cis) | 3-Buten-1-ol |

| Molecular Formula | C₄H₈O[1] | C₄H₈O[3] | C₄H₈O[8] | C₄H₈O[7] |

| Molecular Weight | 72.11 g/mol [1][2] | 72.11 g/mol [3] | 72.11 g/mol [8] | 72.11 g/mol [7] |

| CAS Number | 6117-91-5[1][2] | 504-61-0[3][9] | 4088-60-2 | 627-27-0[7] |

| Boiling Point | 120-122 °C[1][2] | 121.2 °C[10] | 123.6 °C[10] | 112-114 °C |

| Melting Point | < 25 °C | N/A | -90.15 °C[10] | -31.44 °C[11] |

| Density | ~0.850 g/mL[1] | 0.8454 g/cm³ at 25°C[10] | 0.8662 g/cm³ at 20°C[10] | 0.838 g/mL at 25°C |

| Refractive Index (n_D²⁰) | ~1.430[1] | 1.4289[10] | 1.4342[10] | 1.421 |

Experimental Protocols

Synthesis of this compound

A primary method for synthesizing this compound is the selective reduction of crotonaldehyde.[10][12] This reaction can be tuned to favor the hydrogenation of the carbonyl group over the carbon-carbon double bond.

Protocol: Reduction of Crotonaldehyde to this compound

-

Reactants and Catalyst: Crotonaldehyde is used as the starting material. A reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using nickel, copper, or rhenium oxide-based catalysts) is employed.[13][14][15]

-

Solvent: An appropriate inert solvent, such as diethyl ether or tetrahydrofuran (THF) for hydride reductions, is used.[5] For catalytic hydrogenation, a solvent like n-heptane may be used in the gas phase.[16]

-

Reaction Conditions:

-

Procedure:

-

The reducing agent is added cautiously to a solution of crotonaldehyde in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred for a specified period until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Workup and Purification:

Characterization and Isomer Separation

Characterization of this compound and its isomers involves spectroscopic methods and chromatography.

-

Gas-Liquid Chromatography (GLC): This is an effective technique for separating the cis and trans isomers of 2-buten-1-ol, as well as separating them from the structural isomer 3-buten-1-ol.[6] The difference in boiling points and polarity allows for their resolution on a suitable column.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Alcohols show a characteristic broad O-H stretching absorption between 3300-3600 cm⁻¹ and a C-O stretching absorption around 1050 cm⁻¹.[17] The C=C double bond also shows a characteristic absorption.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides detailed information about the chemical environment of hydrogen atoms. The protons on the carbon bearing the hydroxyl group typically appear in the 3.4-4.5 δ range.[17] The coupling constants between the vinyl protons can help distinguish between cis and trans isomers.

-

¹³C NMR: Shows distinct signals for each carbon atom. The carbon attached to the hydroxyl group is deshielded and absorbs in the 50-80 δ range.[17][18]

-

General Protocol for NMR Characterization:

-

Sample Preparation: Dissolve a small amount of the purified alcohol (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. Additional experiments like COSY or HSQC can be run to confirm assignments.[19]

-

Spectral Analysis:

-

Analyze the chemical shifts to identify protons and carbons in different environments (e.g., vinyl, alkyl, alcohol-adjacent).

-

Analyze the integration of ¹H signals to determine the relative number of protons.

-

Analyze the spin-spin splitting patterns (multiplicity) and coupling constants to determine the connectivity of atoms and the stereochemistry around the double bond.

-

This guide provides a foundational understanding of this compound's structure, its isomeric forms, and the experimental approaches for its synthesis and characterization. This information is crucial for professionals in drug development and chemical research who utilize this compound as a key intermediate in the synthesis of more complex molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 巴豆醇,顺式和反式混合物 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. trans-Crotyl alcohol | C4H8O | CID 637922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound (EVT-521304) | 6117-91-5 [evitachem.com]

- 5. Crotyl group - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. 3-Buten-1-ol [webbook.nist.gov]

- 8. Showing Compound 2-Buten-1-ol (FDB012042) - FooDB [foodb.ca]

- 9. 2-Buten-1-ol, (E)- [webbook.nist.gov]

- 10. This compound [drugfuture.com]

- 11. 3-Buten-1-ol | 627-27-0 | FB32430 | Biosynth [biosynth.com]

- 12. wikiwand.com [wikiwand.com]

- 13. brainly.in [brainly.in]

- 14. chemcess.com [chemcess.com]

- 15. researchgate.net [researchgate.net]

- 16. CN102295532B - Method for producing crotonyl alcohol through gas phase catalysis and selective hydrogenation of crotonaldehyde - Google Patents [patents.google.com]

- 17. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. spectrabase.com [spectrabase.com]

- 19. researchgate.net [researchgate.net]

A Comparative Analysis of (E)- and (Z)-Crotyl Alcohol: Physical Properties and Methodologies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Crotyl alcohol, an unsaturated four-carbon alcohol, exists as two geometric isomers: (E)-crotyl alcohol (trans) and (Z)-crotyl alcohol (cis). These isomers, while structurally similar, exhibit distinct physical properties that are critical for their application in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. This technical guide provides a comprehensive comparison of the key physical properties of (E)- and (Z)-crotyl alcohol, supported by a detailed summary of quantitative data. Furthermore, it outlines generalized experimental protocols for the determination of these properties and presents a logical workflow for isomer characterization.

Introduction

This compound (2-buten-1-ol) is a valuable building block in organic chemistry, participating in a variety of chemical transformations. Its utility is often dependent on the specific stereochemistry of the double bond, which gives rise to the (E) and (Z) isomers. The spatial arrangement of the substituents around the double bond influences the intermolecular forces, which in turn dictates the macroscopic physical properties of each isomer. A thorough understanding of these differences is paramount for researchers in process development, quality control, and chemical synthesis. This guide aims to provide a centralized resource on the physical properties of (E)- and (Z)-crotyl alcohol.

Comparative Physical Properties

The physical properties of the (E) and (Z) isomers of this compound are summarized in the table below. These values represent a compilation of reported data and highlight the subtle yet significant differences between the two forms.

| Physical Property | (E)-Crotyl Alcohol (trans) | (Z)-Crotyl Alcohol (cis) | Mixture of Isomers |

| Boiling Point | 121.2 °C[1][2] | 123.6 °C[2] | 121-122 °C[3][4][5][6][7][8][9] |

| Melting Point | < 25 °C[1] | -90.15 °C[2] | <-30 °C[10] |

| Density | 0.8454 g/cm³ at 25 °C[1][2] | 0.8662 g/cm³ at 20 °C[2] | 0.845 g/mL at 25 °C[3][4][6][7][8][9] |

| Refractive Index (n_D^20) | 1.4289[2] | 1.4342[2] | 1.427[3][4][6][7][8][9] |

| Solubility | Moderately soluble in water; miscible with most organic solvents.[1][11] | Soluble in 6 parts water; miscible with alcohol.[2][6][8] | Miscible with water.[4][6][7][8][9] |

| Molecular Formula | C₄H₈O[1][6][7][8][9][10][11][12][13][14][15] | C₄H₈O[13] | C₄H₈O[3][5] |

| Molar Mass | 72.11 g/mol [1][5][6][7][9][10][12][13][14][15] | 72.11 g/mol [13] | 72.11 g/mol [3][5] |

Experimental Protocols

The accurate determination of the physical properties of (E)- and (Z)-crotyl alcohol relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

-

Apparatus: A distillation apparatus consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

Place a small volume of the this compound isomer in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

It is crucial to note the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

Determination of Density

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer (a flask with a specific, accurately known volume), a balance, and a constant-temperature water bath.

-

Procedure:

-

Clean and dry the pycnometer and determine its mass.

-

Fill the pycnometer with the this compound isomer and place it in the constant-temperature water bath until it reaches thermal equilibrium (e.g., 20°C or 25°C).

-

Carefully remove any excess liquid from the top of the pycnometer.

-

Dry the outside of the pycnometer and weigh it to determine the mass of the alcohol.

-

The density is calculated by dividing the mass of the alcohol by the volume of the pycnometer.

-

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance.

-

Apparatus: A refractometer (e.g., an Abbé refractometer) and a constant-temperature water bath.

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Ensure the prism of the refractometer is clean and dry.

-

Apply a few drops of the this compound isomer to the prism.

-

Circulate water from the constant-temperature bath through the refractometer to maintain a constant temperature (typically 20°C).

-

Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Read the refractive index from the scale.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a sample of this compound to determine its isomeric composition and physical properties.

Structural Isomerism and Property Differences

The observed differences in physical properties between (E)- and (Z)-crotyl alcohol can be attributed to their distinct molecular geometries. The following diagram illustrates the structures of the two isomers.

The cis configuration in (Z)-crotyl alcohol results in a bent molecular shape, leading to a higher dipole moment compared to the more linear trans isomer. This increased polarity in the (Z)-isomer results in stronger intermolecular dipole-dipole interactions, which is consistent with its higher boiling point and density.

Conclusion

The physical properties of (E)- and (Z)-crotyl alcohol, while similar, show distinct differences that are a direct consequence of their geometric isomerism. For professionals in drug development and chemical synthesis, a precise understanding and accurate measurement of these properties are essential for process control, purification, and ensuring the desired stereochemistry in the final product. The methodologies and data presented in this guide serve as a valuable resource for the effective utilization of these important chemical building blocks.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [drugfuture.com]

- 3. クロチルアルコール, cis体およびtrans体混合物 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. parchem.com [parchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chembk.com [chembk.com]

- 7. 6117-91-5 CAS MSDS (Crotonyl alcohol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Crotonyl alcohol [chembk.com]

- 9. Crotonyl alcohol | 6117-91-5 [chemicalbook.com]

- 10. This compound | CAS#:6117-91-5 | Chemsrc [chemsrc.com]

- 11. CAS 504-61-0: trans-Crotyl alcohol | CymitQuimica [cymitquimica.com]

- 12. Buy this compound (EVT-521304) | 6117-91-5 [evitachem.com]

- 13. scent.vn [scent.vn]

- 14. trans-Crotyl alcohol | C4H8O | CID 637922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2-Buten-1-ol, (E)- [webbook.nist.gov]

Spectroscopic Analysis of Crotyl Alcohol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for crotyl alcohol (2-buten-1-ol), an unsaturated alcohol existing as cis and trans isomers. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is fundamental for its identification, characterization, and quality control in research and chemical synthesis. This document summarizes key spectroscopic data for the more stable trans isomer, details generalized experimental protocols, and provides logical workflows for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the experimental spectroscopic data for (E)-2-buten-1-ol (trans-crotyl alcohol), sourced from public spectral databases.

Table 1: ¹H NMR Spectroscopic Data for trans-Crotyl Alcohol

Solvent: CDCl₃, Reference: TMS

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~5.72 | m | - | 2H | H-2, H-3 (HC=CH) |

| ~4.09 | d | ~5 | 2H | H-1 (-CH₂OH) |

| ~1.71 | d | ~6 | 3H | H-4 (-CH₃) |

| ~1.50 | s (broad) | - | 1H | -OH |

Table 2: ¹³C NMR Spectroscopic Data for trans-Crotyl Alcohol

Solvent: CDCl₃, Reference: TMS

| Chemical Shift (δ, ppm) | Carbon Assignment |

| 129.9 | C-2 or C-3 |

| 128.0 | C-2 or C-3 |

| 64.9 | C-1 (-CH₂OH) |

| 17.7 | C-4 (-CH₃) |

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3330 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3025 | Medium | =C-H stretch (vinylic) |

| 2920 | Medium | C-H stretch (aliphatic) |

| 1670 | Medium | C=C stretch |

| 1080 | Strong | C-O stretch |

| 970 | Strong | =C-H bend (trans alkene out-of-plane)[1] |

Table 4: Mass Spectrometry (MS) Data for trans-Crotyl Alcohol

Technique: Electron Ionization (EI)

| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment |

| 72 | ~20% | [M]⁺ (Molecular Ion) |

| 57 | 100% (Base Peak) | [M - CH₃]⁺ |

| 54 | ~25% | [M - H₂O]⁺ |

| 43 | ~50% | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 41 | ~60% | [C₃H₅]⁺ (Allyl Cation) |

| 39 | ~75% | [C₃H₃]⁺ |

Spectroscopic Data Interpretation

-

¹H NMR: The proton NMR spectrum shows four distinct signals consistent with the structure of trans-crotyl alcohol. The two vinylic protons appear as a multiplet around 5.7 ppm. The allylic protons on the carbon adjacent to the oxygen are deshielded and appear as a doublet around 4.09 ppm. The methyl protons also appear as a doublet around 1.71 ppm due to coupling with the adjacent vinylic proton. The hydroxyl proton typically appears as a broad singlet, which would disappear upon shaking the sample with D₂O.

-

¹³C NMR: The spectrum displays four signals, corresponding to the four unique carbon environments in the molecule. The two sp² hybridized carbons of the double bond appear in the 128-130 ppm range. The carbon bonded to the electronegative oxygen atom is deshielded and appears at approximately 65 ppm.[2] The methyl carbon is the most shielded, appearing at the lowest chemical shift (~18 ppm).

-

IR Spectroscopy: The IR spectrum confirms the presence of the key functional groups. A strong, broad absorption centered around 3330 cm⁻¹ is characteristic of the O-H stretching vibration of an alcohol, with the broadening due to hydrogen bonding.[2] The peak at ~1670 cm⁻¹ indicates the C=C double bond stretch. The strong absorption at 970 cm⁻¹ is a key diagnostic peak for a trans-disubstituted alkene.[1]

-

Mass Spectrometry: The mass spectrum shows a molecular ion [M]⁺ peak at m/z 72, confirming the molecular weight of this compound (C₄H₈O). The fragmentation pattern is characteristic of an alcohol. A common fragmentation is the loss of a water molecule (M-18), resulting in a peak at m/z 54. Alpha-cleavage, the breaking of the bond adjacent to the oxygen-bearing carbon, can lead to the loss of a methyl radical (•CH₃) to form the base peak at m/z 57.

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of a liquid sample such as this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) within a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range (e.g., 0-12 ppm).

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance of the ¹³C isotope.

-

Confirmatory Test (D₂O Shake): To confirm the assignment of the -OH proton signal, a ¹H NMR spectrum is acquired, after which 1-2 drops of deuterium oxide (D₂O) are added to the NMR tube. The tube is shaken, and a second spectrum is acquired. The disappearance of the -OH signal confirms its identity due to proton-deuterium exchange.[2]

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, place a single drop of this compound between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin liquid film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is recorded first. The prepared sample is then placed in the spectrometer's sample holder, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum. The typical scan range is 4000-600 cm⁻¹.

-

-

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ether) is injected into the GC. The GC separates the components of the sample, and the this compound peak is then introduced into the mass spectrometer.

-

Instrumentation: A mass spectrometer operating in Electron Ionization (EI) mode is typically used.

-

Data Acquisition: In EI mode, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting positively charged ions based on their mass-to-charge ratio (m/z). The detector records the relative abundance of each ion.

-

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships in spectroscopic structure elucidation and a typical experimental workflow.

References

Crotyl Alcohol: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of its Chemical Properties, Synthesis, Metabolism, and Cellular Effects

Introduction

Crotyl alcohol, an unsaturated alcohol, serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its chemical reactivity, stemming from the presence of both a hydroxyl group and a carbon-carbon double bond, allows for a variety of chemical transformations. However, its metabolic conversion to the reactive aldehyde, crotonaldehyde, necessitates a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, detailed experimental protocols for its synthesis and the assessment of its cellular effects, and an exploration of the signaling pathways influenced by its metabolism. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Data Summary

The fundamental chemical and physical properties of this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 6117-91-5 (mixture of cis and trans) | [1][2][3] |

| Molecular Weight | 72.11 g/mol | [1][2][3] |

| Molecular Formula | C₄H₈O | [2][3] |

| Boiling Point | 121-122 °C | [1] |

| Density | 0.845 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.427 | [1] |

| Appearance | Colorless to almost colorless liquid | [2] |

| Solubility | Moderately soluble in water | [4] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the evaluation of its metabolic and cytotoxic effects are provided below.

Synthesis of this compound via Hydrogenation of Crotonaldehyde

This compound can be synthesized through the selective hydrogenation of crotonaldehyde. The following protocol is a general guideline based on established methods.

Materials:

-

Crotonaldehyde

-

Hydrogen gas (H₂)

-

n-Heptane (solvent)

-

Catalyst (e.g., Iridium-based catalyst modified with metal oxides)

-

Reaction vessel (e.g., high-pressure reactor)

-

Heating and stirring apparatus

-

Separation and purification equipment (e.g., distillation columns)

Procedure:

-

Charge the reactor with the chosen catalyst.

-

Prepare a solution of crotonaldehyde in n-heptane.

-

Introduce the crotonaldehyde solution and hydrogen gas into the reactor. A typical molar ratio of hydrogen to crotonaldehyde to n-heptane is 100:1:5.

-

Heat the reactor to the desired temperature (e.g., 60-90°C) and pressurize with hydrogen (e.g., 0.1-1.0 MPa).

-

Maintain the reaction under continuous stirring for a set period.

-

After the reaction is complete, cool the reactor and vent the excess hydrogen.

-

The reaction mixture, containing this compound, unreacted crotonaldehyde, and byproducts, is then subjected to a series of separation and purification steps, typically involving distillation, to isolate pure this compound.

Assessment of this compound-Induced Cytotoxicity

The cytotoxicity of this compound, primarily mediated by its metabolite crotonaldehyde, can be assessed using various in vitro assays.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed hepatocytes in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include untreated cells as a control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Following incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the absorbance of the untreated control cells.

Principle: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.

Materials:

-

Hepatocyte cell line

-

Cell culture medium

-

This compound

-

LDH assay kit (containing substrate, cofactor, and dye)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed and treat cells with this compound as described in the MTT assay protocol. Include wells for a no-cell control (medium only), a vehicle control (untreated cells), and a maximum LDH release control (cells treated with a lysis solution provided in the kit).

-

After the incubation period, carefully collect the cell culture supernatant from each well.

-

Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the collected supernatant to a new 96-well plate and then adding the LDH reaction mixture.

-

Incubate the plate at room temperature for the time specified in the kit's protocol (usually around 30 minutes), protected from light.

-

Add the stop solution provided in the kit to each well.

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control, after subtracting the background absorbance from the no-cell control.

Kinetic Analysis of this compound as a Substrate for Alcohol Dehydrogenase

Principle: The enzymatic conversion of this compound to crotonaldehyde by alcohol dehydrogenase (ADH) can be monitored by measuring the increase in absorbance at 340 nm due to the reduction of the coenzyme NAD⁺ to NADH.

Materials:

-

Alcohol Dehydrogenase (e.g., from equine liver)

-

This compound

-

Nicotinamide adenine dinucleotide (NAD⁺)

-

Buffer solution (e.g., Tris-HCl or sodium pyrophosphate, pH 8.8-9.0)

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare a stock solution of ADH in the buffer.

-

Prepare various concentrations of this compound and a fixed concentration of NAD⁺ in the buffer.

-

In a cuvette, mix the buffer, NAD⁺ solution, and the this compound solution.

-

Initiate the reaction by adding a small, fixed amount of the ADH stock solution to the cuvette and mix quickly.

-

Immediately place the cuvette in the spectrophotometer and record the change in absorbance at 340 nm over time.

-

The initial reaction rate is determined from the linear portion of the absorbance versus time plot.

-

Repeat the experiment for each concentration of this compound.

-

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), can be determined by plotting the initial reaction rates against the substrate concentrations and fitting the data to the Michaelis-Menten equation.

Signaling Pathways and Cellular Effects

The biological effects of this compound are predominantly attributed to its metabolic oxidation product, crotonaldehyde. This reactive aldehyde can induce cellular stress and activate specific signaling pathways leading to cytotoxicity.

Oxidative Bioactivation and Cytotoxicity

This compound is readily oxidized by alcohol dehydrogenase to form crotonaldehyde. This bioactivation is a critical step in its toxicity. Crotonaldehyde is a reactive electrophile that can readily form adducts with cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and death. A key mechanism of crotonaldehyde-induced toxicity is protein carbonylation, which is a marker of oxidative stress and protein damage.

Crotonaldehyde-Induced Signaling Pathways

Research has elucidated several signaling pathways that are activated in response to crotonaldehyde-induced cellular stress, ultimately leading to apoptosis or autophagy-mediated cell death.

Crotonaldehyde has been shown to induce apoptosis in various cell types, including alveolar macrophages. This process involves the interplay of intracellular calcium signaling, mitochondrial dysfunction, and the p53 tumor suppressor protein.[1]

In human bronchial epithelial cells, crotonaldehyde can induce autophagy, a cellular self-degradation process, which in this context contributes to cytotoxicity. This response is mediated by the modulation of key signaling pathways including PI3K, AMPK, and MAPK.[2]

Conclusion

This compound is a valuable chemical intermediate with significant potential in pharmaceutical synthesis. However, its utility is intrinsically linked to its metabolic fate. The bioactivation to crotonaldehyde underscores the importance of careful toxicological assessment in any drug development program utilizing this compound or its derivatives. The detailed protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers to harness the synthetic potential of this compound while being cognizant of its biological implications. A thorough understanding of these aspects is crucial for the rational design and development of safe and effective therapeutic agents.

References

- 1. Crotonaldehyde induces apoptosis in alveolar macrophages through intracellular calcium, mitochondria and p53 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crotonaldehyde induces autophagy-mediated cytotoxicity in human bronchial epithelial cells via PI3K, AMPK and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bohr.winthrop.edu [bohr.winthrop.edu]

- 4. Crotonaldehyde exposure induces liver dysfunction and mitochondrial energy metabolism disorder in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Miscibility of Crotyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and miscibility of crotyl alcohol in various organic solvents. Due to a notable lack of extensive quantitative data in publicly available literature, this guide synthesizes qualitative descriptions from various sources and presents standardized experimental protocols for the determination of these properties. This information is critical for the effective use of this compound in chemical synthesis, formulation development, and other research applications.

Understanding Solubility and Miscibility of this compound

This compound (CH₃CH=CHCH₂OH), an unsaturated four-carbon alcohol, exhibits a dual nature in its solubility characteristics. The presence of a hydroxyl (-OH) group allows for hydrogen bonding, contributing to its miscibility with polar solvents. Conversely, the butenyl carbon chain introduces a degree of nonpolar character, influencing its interaction with nonpolar organic solvents. Generally, this compound is described as being miscible with a majority of common organic solvents[1]. However, some sources indicate a more nuanced solubility profile, describing it as sparingly soluble in chloroform and only slightly soluble in dimethyl sulfoxide (DMSO) and methanol[2][3]. This suggests that while it may be miscible in many solvents, the precise quantitative solubility can vary significantly.

The following table summarizes the available qualitative data on the solubility and miscibility of this compound in a range of organic solvents.

| Solvent Family | Solvent | Solubility/Miscibility |

| Alcohols | Ethanol | Miscible[1] |

| Methanol | Slightly Soluble[2][3] | |

| Ketones | Acetone | Miscible |

| Ethers | Diethyl Ether | Miscible[1] |

| Aromatic Hydrocarbons | Toluene | Miscible |

| Benzene | Miscible | |

| Chlorinated Solvents | Dichloromethane | Miscible |

| Chloroform | Sparingly Soluble[2][3] | |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Slightly Soluble[2][3] |

| N,N-Dimethylformamide (DMF) | Miscible |

Experimental Protocols for Determining Solubility and Miscibility

The following are detailed methodologies for the qualitative and quantitative assessment of this compound's solubility in organic solvents.

Protocol for Determining Miscibility (Qualitative)

This protocol provides a straightforward method for determining if this compound is miscible in a given organic solvent at ambient temperature.

Materials:

-

This compound (analytical grade)

-

Organic solvent of interest (analytical grade)

-

Calibrated glass test tubes or vials

-

Vortex mixer

-

Pipettes

Procedure:

-

Into a clean, dry test tube, add 1 mL of the organic solvent.

-

To the same test tube, add 1 mL of this compound.

-

Securely cap the test tube and vortex the mixture for 30 seconds.

-

Allow the mixture to stand for 5 minutes.

-

Visually inspect the mixture against a well-lit background.

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible: Two distinct layers are visible.

-

Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.

-

-

Record the observation. For increased confidence, the experiment should be repeated at different volume ratios (e.g., 1:9 and 9:1 of this compound to solvent).

Protocol for Determining Solubility (Quantitative)

This protocol outlines a method for determining the quantitative solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (analytical grade)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Calibrated flasks or vials

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC)

Procedure:

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using GC-FID or HPLC.

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask.

-

Place the flask in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24 hours). Periodically check for undissolved solute to confirm that a saturated solution has been maintained.

-

After the equilibration period, cease agitation and allow any undissolved this compound to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with the organic solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same GC-FID or HPLC method used for the standards.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important relationships and processes related to the solubility of this compound.

Caption: Factors influencing this compound's solubility.

Caption: Experimental workflow for solubility analysis.

References

An In-depth Technical Guide to the Functional Group Reactivity of Crotyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotyl alcohol, a versatile four-carbon unsaturated alcohol, possesses a rich and nuanced reactivity profile owing to the interplay between its hydroxyl group and the carbon-carbon double bond. This guide provides a comprehensive technical overview of the core reactivity of the this compound functional group. It delves into key transformations including oxidation, epoxidation, etherification, and esterification, presenting detailed experimental protocols for these reactions. Quantitative data on reaction yields and conditions are systematically summarized in tabular format for comparative analysis. Furthermore, this document elucidates the role of this compound as a valuable chiral building block in the synthesis of complex molecules, exemplified by its application in the synthesis of the antiviral drug Stavudine (d4T). Reaction pathways, experimental workflows, and the mechanism of action of d4T are visualized through detailed diagrams to facilitate a deeper understanding of the underlying chemical and biological principles.

Introduction

This compound, systematically named (2E)-but-2-en-1-ol, is a primary allylic alcohol that serves as a valuable intermediate in organic synthesis.[1] Its bifunctional nature, characterized by the presence of both a hydroxyl group and a C=C double bond, allows for a diverse range of chemical transformations. This dual reactivity makes it a key precursor in the production of fragrances, flavorings, polymers, and notably, pharmaceuticals.[2] For drug development professionals, the ability to selectively functionalize either the alcohol or the alkene moiety, often with stereocontrol, positions this compound as a critical starting material for the synthesis of complex, biologically active molecules.[2] This guide will explore the fundamental reactivity of this compound, providing practical experimental details and quantitative data to support research and development in the chemical and pharmaceutical sciences.

Core Reactivity of the this compound Functional Group

The reactivity of this compound can be broadly categorized into reactions involving the hydroxyl group and reactions involving the carbon-carbon double bond. The proximity of these two functional groups can also lead to concerted or sequential reactions that leverage this unique structural feature.

Oxidation

The selective oxidation of this compound to crotonaldehyde is a pivotal transformation, yielding a valuable α,β-unsaturated aldehyde for further synthetic manipulations. A variety of oxidizing agents and catalytic systems have been employed to achieve this conversion with high efficiency and selectivity.

2.1.1 Palladium-Catalyzed Aerobic Oxidation

Palladium catalysts are highly effective for the aerobic oxidation of allylic alcohols.[3] The reaction typically proceeds under mild conditions using molecular oxygen or air as the terminal oxidant, making it an environmentally benign process. The active catalytic species is often a palladium(II) complex.[4][5]

Experimental Protocol: Palladium-Catalyzed Aerobic Oxidation of this compound

This protocol is adapted from established procedures for the aerobic oxidation of allylic alcohols.[6]

Materials:

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

(-)-Sparteine (or other suitable ligand)

-

Cesium carbonate (Cs₂CO₃)

-

tert-Butanol (t-BuOH)

-

Toluene

-

Oxygen balloon

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), (-)-sparteine (4 mol%), and Cs₂CO₃ (1.2 equiv.).

-

Evacuate and backfill the flask with oxygen.

-

Add toluene as the solvent, followed by this compound (1.0 equiv.) and t-BuOH (1.5 equiv.).

-

Stir the reaction mixture vigorously at 60 °C under an oxygen atmosphere (balloon).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford crotonaldehyde.

Characterization of Crotonaldehyde:

-

¹H NMR (CDCl₃, 300 MHz): δ 9.52 (d, 1H), 6.88 (dq, 1H), 6.13 (ddq, 1H), 2.13 (dd, 3H).[7]

-

¹³C NMR (CDCl₃, 75 MHz): δ 193.8, 152.7, 132.1, 18.6.

Table 1: Quantitative Data for Palladium-Catalyzed Oxidation of Allylic Alcohols

| Entry | Substrate | Catalyst System | Solvent | Time (h) | Conversion (%) | Yield (%) | Reference |

| 1 | This compound | Pd(OAc)₂/(-)-Sparteine/O₂ | Toluene | 4.5 | >95 | ~90 (estimated) | [8] |

| 2 | Cinnamyl Alcohol | Pd(OAc)₂/Pyridine/O₂ | Toluene | 24 | 98 | 97 | [9] |

| 3 | Geraniol | Pd(nbd)Cl₂/(-)-Sparteine/Cs₂CO₃/t-BuOH/O₂ | Toluene | 12 | >99 | 95 | [9] |

Epoxidation

The carbon-carbon double bond in this compound is susceptible to epoxidation, yielding 2,3-epoxy-1-butanol. This transformation is of particular interest as it generates two new stereocenters. The Sharpless asymmetric epoxidation provides a powerful method for the enantioselective synthesis of epoxy alcohols from allylic alcohols.[10]

2.2.1 Sharpless Asymmetric Epoxidation

The Sharpless epoxidation utilizes a titanium(IV) isopropoxide catalyst, a chiral tartrate ester (diethyl tartrate, DET, or diisopropyl tartrate, DIPT), and tert-butyl hydroperoxide (TBHP) as the oxidant.[11] The choice of the tartrate enantiomer dictates the facial selectivity of the epoxidation.[12]

Experimental Protocol: Sharpless Asymmetric Epoxidation of this compound

This protocol is based on the modified Sharpless procedure.[13]

Materials:

-

This compound

-

Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

-

(+)-Diisopropyl tartrate ((+)-DIPT) or (-)-Diisopropyl tartrate ((-)-DIPT)

-

tert-Butyl hydroperoxide (TBHP) in decane

-

Powdered 4Å molecular sieves

-

Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous CH₂Cl₂ and powdered 4Å molecular sieves. Cool the suspension to -20 °C.

-

Add (+)-DIPT or (-)-DIPT (6 mol%) followed by Ti(O-i-Pr)₄ (5 mol%). Stir for 30 minutes at -20 °C.

-

Add this compound (1.0 equiv.) to the mixture.

-

Add TBHP (1.5 equiv.) dropwise while maintaining the temperature at -20 °C.

-

Stir the reaction mixture at -20 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium fluoride (NaF) and warming the mixture to room temperature. Stir vigorously for 1 hour.

-

Filter the mixture through a pad of celite, washing with CH₂Cl₂.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired 2,3-epoxy-1-butanol.

Characterization of (2R,3R)-2,3-epoxy-1-butanol (from (+)-DIPT):

-

¹H NMR (CDCl₃): δ 3.85-3.75 (m, 1H), 3.65-3.55 (m, 1H), 3.15-3.05 (m, 1H), 2.95-2.85 (m, 1H), 1.30 (d, 3H).

-

¹³C NMR (CDCl₃): δ 62.5, 58.9, 53.2, 17.5.

Table 2: Quantitative Data for Sharpless Asymmetric Epoxidation of Allylic Alcohols

| Entry | Substrate | Tartrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 1 | This compound | (+)-DET | 85 | 94 | [13] |

| 2 | Cinnamyl Alcohol | (+)-DIPT | 89 | >98 | [13] |

| 3 | Geraniol | (+)-DIPT | 77 | 95 | [10] |

| 4 | Allyl Alcohol | (+)-DET | 80 | 90 | [13] |

Etherification

The hydroxyl group of this compound can be converted into an ether via several methods, most commonly the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[14]

2.3.1 Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing symmetrical and unsymmetrical ethers.[15] For primary alcohols like this compound, the reaction proceeds efficiently via an SN2 mechanism.[14]

Experimental Protocol: Williamson Ether Synthesis of Crotyl Ethyl Ether

This is a general procedure adaptable for the synthesis of ethers from primary alcohols.[16]

Materials:

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Ethyl iodide (or other suitable alkyl halide)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 equiv.) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equiv.) in anhydrous THF to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add ethyl iodide (1.1 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC).

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by distillation or flash column chromatography to afford crotyl ethyl ether.

Esterification

This compound readily undergoes esterification with carboxylic acids or their derivatives to form the corresponding crotyl esters. The Fischer esterification, which involves the acid-catalyzed reaction between an alcohol and a carboxylic acid, is a common method for this transformation.[17]

2.4.1 Fischer Esterification

The Fischer esterification is an equilibrium process.[18] To drive the reaction towards the ester product, it is common to use an excess of either the alcohol or the carboxylic acid, or to remove water as it is formed.[18]

Experimental Protocol: Fischer Esterification of this compound with Acetic Acid

This protocol is a standard procedure for Fischer esterification.[11]

Materials:

-

This compound

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

In a round-bottom flask, combine this compound (1.0 equiv.), glacial acetic acid (2.0 equiv.), and a catalytic amount of concentrated H₂SO₄ (a few drops).

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, dilute the mixture with diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crotyl acetate by distillation.

Application in Drug Development: Synthesis of Stavudine (d4T)

This compound serves as a key starting material in the synthesis of various pharmacologically active compounds. A notable example is its use in the synthesis of Stavudine (d4T), a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[19] The synthesis highlights the utility of the Sharpless asymmetric epoxidation of a crotyl-derived intermediate to introduce the required stereochemistry.

The mechanism of action of Stavudine involves its intracellular phosphorylation to the active triphosphate form.[2] This triphosphate analog then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase enzyme.[2] Because Stavudine lacks a 3'-hydroxyl group, its incorporation results in chain termination, thus inhibiting viral replication.[20]

Diagram 1: Synthesis of Stavudine (d4T) from a this compound-Derived Intermediate

Caption: Synthetic pathway to Stavudine (d4T) from a chiral epoxy alcohol derived from this compound.

Diagram 2: Mechanism of Action of Stavudine (d4T)

Caption: Mechanism of action of Stavudine (d4T) as an HIV reverse transcriptase inhibitor.

Summary of Reaction Pathways

The diverse reactivity of this compound is summarized in the following logical relationship diagram, illustrating the key transformations discussed in this guide.

Diagram 3: Core Reactivity Pathways of this compound

Caption: Key reaction pathways of the this compound functional group.

Conclusion

This compound exhibits a rich and synthetically valuable reactivity profile, enabling a wide array of chemical transformations at both its hydroxyl and alkene functionalities. The ability to control the selectivity and stereochemistry of these reactions, particularly through methods like palladium-catalyzed oxidation and Sharpless asymmetric epoxidation, underscores its importance as a building block in modern organic synthesis. Its demonstrated utility in the synthesis of the antiviral agent Stavudine highlights its relevance in drug development. This guide has provided a detailed overview of the core reactivity of this compound, complete with experimental protocols and quantitative data, to serve as a valuable resource for researchers and scientists in the field. Further exploration of novel catalytic systems and applications of this compound and its derivatives will undoubtedly continue to expand its role in the creation of complex and medicinally important molecules.

References

- 1. DSpace [repository.kaust.edu.sa]

- 2. chemimpex.com [chemimpex.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Mechanistic investigations of the palladium-catalyzed aerobic oxidative kinetic resolution of secondary alcohols using (-)-sparteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thermodynamic-Kinetic Comparison of Palladium(II)-Mediated Alcohol and Hydroquinone Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Green Procedure for Aerobic Oxidation of Benzylic Alcohols with Palladium Supported on Iota-Carrageenan in Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. community.wvu.edu [community.wvu.edu]

- 12. dalalinstitute.com [dalalinstitute.com]

- 13. scribd.com [scribd.com]

- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 15. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 16. The Williamson Ether Synthesis [cs.gordon.edu]

- 17. Fischer Esterification [organic-chemistry.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Multistep Continuous Flow Synthesis of Stavudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Crotonaldehyde | C4H6O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

An In-depth Technical Guide to Crotyl Alcohol Derivatives for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotyl alcohol and its derivatives are invaluable reagents in modern organic synthesis, providing a powerful platform for the stereoselective construction of complex molecular architectures. The crotyl group, a but-2-en-1-yl moiety, allows for the introduction of a methyl-substituted three-carbon unit, a common motif in a vast array of natural products and pharmaceutically active compounds, particularly polyketides. This guide offers a comprehensive overview of the preparation of key this compound derivatives and their application in stereoselective carbon-carbon bond-forming reactions, with a focus on asymmetric crotylation and olefin metathesis. Detailed experimental protocols, comparative data, and mechanistic insights are provided to aid researchers in the practical application of these versatile synthetic tools.

Preparation of Key this compound Derivatives

The utility of this compound in synthesis is often realized through its conversion into more reactive derivatives, such as organosilanes and organoboronates. The geometric configuration (E or Z) of the double bond in these reagents is crucial for controlling the diastereoselectivity of subsequent reactions.

Synthesis of (E)- and (Z)-Crotyltrichlorosilanes

Crotyltrichlorosilanes are highly reactive electrophiles that, in the presence of a Lewis base, can act as nucleophilic crotylating agents. Their synthesis can be achieved with high geometric purity.

-

(Z)-Crotyltrichlorosilane: This isomer is readily synthesized via the palladium-catalyzed 1,4-hydrosilylation of 1,3-butadiene with trichlorosilane.[1]

-

(E)-Crotyltrichlorosilane: The (E)-isomer can be prepared through the copper-catalyzed coupling of (E)-crotyl chloride with trichlorosilane.[1]

Synthesis of (E)- and (Z)-Crotylboronate Pinacol Esters

Crotylboronate esters are versatile reagents that react with aldehydes and ketones to form homoallylic alcohols. The stereochemical outcome of these reactions is highly dependent on the geometry of the crotylboronate.

Experimental Protocol: Synthesis of (Z)-Crotylboronic acid pinacol ester

This procedure details the synthesis of the (Z)-isomer. A similar strategy starting from the corresponding (E)-allylic alcohol can be used for the (E)-isomer.

-

Starting Material: Commercially available cis-crotyl alcohol.

-

Reaction: The alcohol is converted to the corresponding bromide using a suitable brominating agent (e.g., PBr₃).

-

Grignard Formation: The resulting crotyl bromide is reacted with magnesium turnings in an ethereal solvent to form the Grignard reagent.

-

Borylation: The Grignard reagent is then reacted with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacolborate) at low temperature (-78 °C) to yield the desired (Z)-crotylboronic acid pinacol ester.

-

Purification: The product is purified by distillation under reduced pressure.

Asymmetric Crotylation of Carbonyl Compounds

Asymmetric crotylation is a cornerstone of modern synthetic chemistry for the construction of chiral homoallylic alcohols, which are key intermediates in the synthesis of numerous natural products. This section details several leading methodologies, providing comparative data and experimental protocols.

Iridium-Catalyzed Transfer Hydrogenative Crotylation

This method allows for the direct crotylation of alcohols to homoallylic alcohols, proceeding via a "borrowing hydrogen" mechanism where the alcohol is transiently oxidized to the aldehyde in situ. This approach avoids the need for pre-formed organometallic reagents and stoichiometric metallic byproducts.[2]

Experimental Protocol: Iridium-Catalyzed anti-Diastereo- and Enantioselective Carbonyl Crotylation of Alcohols [2]

-

Catalyst Preparation: In a pressure tube, [Ir(cod)Cl]₂ (2.5 mol%), the chiral ligand (e.g., (S)-SEGPHOS, 5.5 mol%), and an additive such as 4-cyano-3-nitrobenzoic acid (10 mol%) are combined.

-

Reaction Setup: The tube is purged with argon, and a solution of the alcohol substrate (1.0 equiv), α-methyl allyl acetate (2.0 equiv), and a base (e.g., Cs₂CO₃, 20 mol%) in an anhydrous solvent (e.g., THF) is added.

-

Reaction Conditions: The sealed tube is heated to 80-100 °C for 48-72 hours.

-

Work-up and Purification: After cooling, the reaction mixture is concentrated and purified by silica gel chromatography to afford the homoallylic alcohol product.

Table 1: Iridium-Catalyzed Asymmetric Crotylation of Various Alcohols [2]

| Entry | Alcohol Substrate | Ligand | Yield (%) | dr (anti:syn) | ee (%) |

| 1 | Benzyl alcohol | (S)-SEGPHOS | 75 | 7.5:1 | 96 |

| 2 | 4-Methoxybenzyl alcohol | (S)-SEGPHOS | 82 | 8.0:1 | 97 |

| 3 | 4-Nitrobenzyl alcohol | (S)-C3-TUNEPHOS | 77 | 8.0:1 | 97 |

| 4 | Cinnamyl alcohol | (S)-SEGPHOS | 65 | 6.0:1 | 95 |

| 5 | 1-Hexanol | (S)-SEGPHOS | 70 | 7.4:1 | 95 |

Catalytic Cycle: Iridium-Catalyzed Transfer Hydrogenative Crotylation

Caption: Iridium-catalyzed transfer hydrogenative crotylation cycle.

Ruthenium-Catalyzed Hydrogen Auto-Transfer Crotylation

Similar to the iridium-catalyzed process, ruthenium complexes can catalyze the C-C coupling of primary alcohols with dienes like 1,3-butadiene or methylallene, serving as the crotyl source. Iodide-bound ruthenium-JOSIPHOS complexes have shown excellent activity and selectivity in these transformations.[3]

Table 2: Ruthenium-Catalyzed Asymmetric Crotylation of Primary Alcohols with Butadiene [4]

| Entry | Alcohol Substrate | Ligand | Yield (%) | dr (anti:syn) | ee (%) |

| 1 | 1-Hexanol | (R,S)-JOSIPHOS | 90 | 7:1 | 90 |

| 2 | 3-Phenyl-1-propanol | (R,S)-JOSIPHOS | 85 | 8:1 | 92 |

| 3 | (R)-3-Hydroxy-2-methylpropionate | (R,S)-JOSIPHOS | 78 | >20:1 | 94 |

Catalytic Cycle: Ruthenium-Catalyzed Hydrogen Auto-Transfer Crotylation

Caption: Ruthenium-catalyzed hydrogen auto-transfer crotylation cycle.

Lewis Base-Catalyzed Crotylation with Crotyltrichlorosilanes

Chiral Lewis bases, such as N-oxides and phosphoramides, can catalyze the enantioselective addition of crotyltrichlorosilanes to aldehydes. The stereochemical outcome is highly predictable based on the geometry of the crotylsilane (Z-silane gives syn-product, E-silane gives anti-product).

Experimental Protocol: Lewis Base-Catalyzed Asymmetric Crotylation [5]

-

Reaction Setup: To a solution of the aldehyde (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) at -78 °C under an inert atmosphere, is added the chiral Lewis base catalyst (e.g., a chiral pyridine N-oxide, 5-10 mol%).

-

Reagent Addition: The corresponding (E)- or (Z)-crotyltrichlorosilane (1.2 equiv) is added dropwise.

-

Reaction Monitoring: The reaction is stirred at -78 °C until completion, as monitored by TLC.

-

Work-up and Purification: The reaction is quenched with saturated aqueous NaHCO₃. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by silica gel chromatography.

Table 3: Lewis Base-Catalyzed Asymmetric Crotylation of Aldehydes [1][5]

| Entry | Aldehyde | Crotylsilane | Catalyst Type | Yield (%) | dr (syn:anti) | ee (%) |

| 1 | Benzaldehyde | (Z) | Chiral Pyridine N-Oxide | 92 | >98:2 | 95 |

| 2 | Benzaldehyde | (E) | Chiral Pyridine N-Oxide | 90 | 2:98 | 96 |

| 3 | Cyclohexanecarboxaldehyde | (Z) | Chiral Phosphoramide | 88 | >98:2 | 92 |

| 4 | Cyclohexanecarboxaldehyde | (E) | Chiral Phosphoramide | 85 | 3:97 | 94 |

Olefin Cross-Metathesis with this compound Derivatives

Olefin metathesis, particularly cross-metathesis (CM), provides a powerful method for the formation of new carbon-carbon double bonds. This compound and its protected derivatives can participate in CM reactions with other olefins, catalyzed by ruthenium-based complexes (e.g., Grubbs catalysts), to generate more complex functionalized alkenes.

Experimental Workflow: Cross-Metathesis of a Protected this compound

Caption: General workflow for a Grubbs-catalyzed cross-metathesis reaction.

Experimental Protocol: Grubbs-Catalyzed Cross-Metathesis of a Silyl-Protected this compound

-

Preparation: A flame-dried flask is charged with the silyl-protected this compound (1.0 equiv) and the olefin partner (1.2-2.0 equiv) and dissolved in anhydrous, degassed CH₂Cl₂.

-

Catalyst Addition: Grubbs second-generation catalyst (1-5 mol%) is added, and the flask is fitted with a reflux condenser.

-

Reaction: The mixture is stirred at room temperature or heated to reflux and monitored by TLC.

-

Quenching: Upon completion, the reaction is cooled to room temperature, and a quenching agent (e.g., ethyl vinyl ether) is added to deactivate the catalyst.

-

Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Applications in Natural Product Synthesis

The stereoselective installation of propionate and acetate units via crotylation is a powerful strategy in the total synthesis of polyketide natural products. For instance, the core of macrolide antibiotics like erythromycin is assembled from multiple propionate units, where the stereochemistry is critical for biological activity. The methods described herein have been instrumental in the synthesis of fragments of complex natural products such as discodermolide and the spongistatins.[6] The ability to construct multiple stereocenters in a single, highly controlled reaction significantly shortens synthetic routes and improves overall efficiency.

Conclusion

This compound derivatives have firmly established themselves as indispensable tools in the arsenal of the synthetic organic chemist. The development of highly stereoselective and efficient catalytic methods for their use in crotylation reactions has revolutionized the approach to the synthesis of complex, chiral molecules. The methodologies presented in this guide, from transfer hydrogenative couplings to Lewis base catalysis and olefin metathesis, offer a diverse range of options for researchers to tackle challenging synthetic targets. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the importance of this compound and its derivatives in enabling efficient and elegant synthetic strategies is set to increase even further.

References

- 1. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Historical perspective on ruthenium-catalyzed hydrogen transfer and survey of enantioselective hydrogen auto-transfer processes for the conversion of lower alcohols to higher alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Carbonyl Allylation and Crotylation: Historical Perspective, Relevance to Polyketide Synthesis, and Evolution of Enantioselective Ruthenium-Catalyzed Hydrogen Auto-Transfer Processes - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Health and Safety Handling of Crotyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential health and safety precautions for handling crotyl alcohol (2-buten-1-ol) in a laboratory setting. Adherence to these guidelines is critical for minimizing risks and ensuring a safe working environment.

Chemical and Physical Properties

This compound is a flammable liquid that requires careful handling to prevent ignition.[1][2][3][4] Its properties are summarized below.

| Property | Value |

| CAS Number | 6117-91-5[1][2][5][6] |

| Molecular Formula | C4H8O[1][6] |

| Molecular Weight | 72.11 g/mol [1][6] |

| Appearance | Clear, light yellow liquid[1][7] |

| Boiling Point | 121-122 °C[4][7] |

| Flash Point | 34 °C (93.2 °F) - closed cup[4] |

| Density | 0.845 g/mL at 25 °C[4][7] |

| Solubility | 166 g/L in water at 20°C[1] |

| Vapor Pressure | 1.8 mm Hg at 20 °C[1] |

Toxicological Data

This compound is harmful if swallowed or absorbed through the skin.[1][2][3] The primary routes of exposure are oral, dermal, and inhalation.[1]

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 793 mg/kg[1][5] |

| LD50 | Rabbit | Dermal | 1084 mg/kg[1] |

| LCLo | Rat | Inhalation | 2000 ppm/4H[5] |

Experimental Protocols for Toxicological Studies

The toxicological data presented are typically determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Oral LD50 (Acute Oral Toxicity - based on OECD Guideline 401, now superseded)

This test is designed to determine the dose of a substance that is lethal to 50% of the test animals after a single oral administration.[2]

-

Test Animals: Typically, young adult rats of a single sex are used.[2]

-